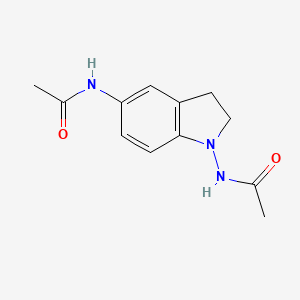

1,5-Diacetamino-indoline

Descripción

1,5-Diacetamino-indoline is a heterocyclic organic compound belonging to the indoline derivative family.

- Structural Formula: The compound features an indoline backbone (a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring) with acetamido (-NHCOCH₃) groups at the 1 and 5 positions. This substitution pattern distinguishes it from other indoline derivatives, which may carry methyl, amino, or alternative functional groups .

- Pharmacological Class: As an indoline derivative, it likely shares mechanistic similarities with compounds targeting neurological or metabolic pathways, though its exact therapeutic class remains unspecified in the evidence.

- Formulation and Administration: Typical formulations for indoline derivatives include oral or injectable dosage forms, depending on solubility and bioavailability. Route of administration would be determined during preclinical and clinical development phases .

- Regulatory Context: IND applications for such compounds require detailed chemical, manufacturing, and safety data, including cross-references to prior submissions or marketed products if applicable .

Propiedades

Fórmula molecular |

C12H15N3O2 |

|---|---|

Peso molecular |

233.27 g/mol |

Nombre IUPAC |

N-(1-acetamido-2,3-dihydroindol-5-yl)acetamide |

InChI |

InChI=1S/C12H15N3O2/c1-8(16)13-11-3-4-12-10(7-11)5-6-15(12)14-9(2)17/h3-4,7H,5-6H2,1-2H3,(H,13,16)(H,14,17) |

Clave InChI |

WXLWJNYZWUPDSC-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NC1=CC2=C(C=C1)N(CC2)NC(=O)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Group Comparison

| Compound Name | CAS Number | Substituents | Structural Similarity to 1,5-Diacetamino-indoline | Key Functional Differences |

|---|---|---|---|---|

| 1,5-Dimethylindoline-2,3-dione | 91790-39-5 | Methyl (-CH₃) at 1,5 positions | 0.98 | Lacks acetamido groups; increased lipophilicity |

| 1,7-Dimethylindoline-2,3-dione | 42816-58-0 | Methyl (-CH₃) at 1,7 positions | 0.98 | Substituent position alters steric and electronic effects |

| 5-Amino-1-methylindoline-2,3-dione | 41042-12-0 | Amino (-NH₂) at 5, methyl at 1 | 0.97 | Amino group enhances polarity and potential reactivity |

Key Observations :

Acetamido groups in 1,5-Diacetamino-indoline introduce hydrogen-bonding capacity, which may enhance solubility and metabolic stability compared to methylated analogs . The amino group in 5-Amino-1-methylindoline-2,3-dione increases polarity and reactivity, raising the likelihood of oxidative metabolism or conjugation pathways .

Similarity Scores :

- High similarity scores (0.95–0.98) suggest conserved indoline core structures. However, functional group variations significantly impact pharmacokinetics and target interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.